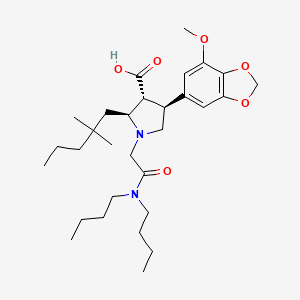

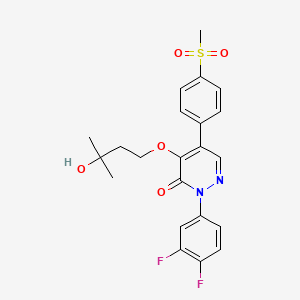

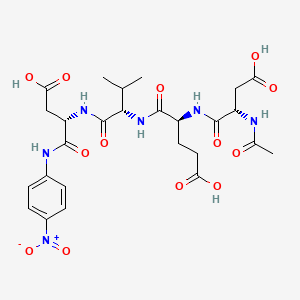

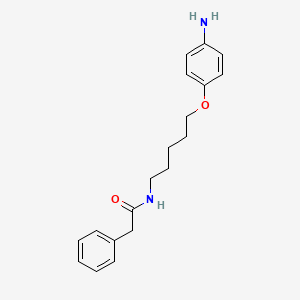

![molecular formula C20H14FN3O2S B1664390 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1030123-90-0](/img/structure/B1664390.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Overview

Description

Novel inhibitor of deregulated NRF2 transcriptional activity in cancer, broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

AEM1 is an inhibitor of deregulated NRF2 transcriptional activity in cancer. It acts by broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

Scientific Research Applications

Application in Geoscience

Specific Scientific Field

Summary of the Application

The AusAEM1 survey is the world’s largest airborne electromagnetic survey flown to date, extending across an area exceeding 1.1 million km² over Queensland and the Northern Territory .

Methods of Application or Experimental Procedures

Approximately 60,000 line kilometers of data were acquired at a nominal line spacing of 20 km . The AusAEM1 survey provides a non-invasive, cost-effective, regional-scale airborne electromagnetic (AEM) dataset across a broad, resource-endowed region of northern Australia .

Results or Outcomes

The results improved understanding of upper-crustal geology, led to 3D mapping of palaeovalleys, prompted further investigation of electrical conductors and their relationship to structural features and mineralisation .

Application in Ionics

Specific Scientific Field

Summary of the Application

In this study, sulfonation and chloromethylation processes were applied to different polymers and exchangers during the production phase of anion and cation exchange membranes .

Methods of Application or Experimental Procedures

The polysulfone-based anion and cation exchange membrane exhibited the lowest resistance of 0.268 Ω cm -2 and 0.71 Ω cm -2, the highest ion exchange capacities of 3.74 and 3.41 meq/g, and also the highest ionic conductivities of 28.3 and 10.76 mS/cm, respectively .

Results or Outcomes

Although polystyrene and poly (butadiene-co-styrene) exhibited good results in terms of tensile strength, polysulfone-based AEM and CEM were the best in terms of ionic properties such as ion separation, permeability, and resistance .

Application in Fuel Cell and Electrolyzer

Specific Scientific Field

Summary of the Application

This review discusses the roles of anion exchange membrane (AEM) as a solid-state electrolyte in fuel cell and electrolyzer applications . It highlights the advancement of existing fabrication methods and emphasizes the importance of radiation grafting methods in improving the properties of AEM .

Methods of Application or Experimental Procedures

The development of AEM has been focused on the improvement of its physicochemical properties, including ionic conductivity, ion exchange capacity, water uptake, swelling ratio, etc., and its thermo-mechano-chemical stability in high-pH and high-temperature conditions . The radiation grafting technique is capable of modifying the hydrophilic and hydrophobic domains to control the ionic properties of membrane as well as its water uptake and swelling ratio without scarifying its mechanical properties .

Results or Outcomes

The long-term stability of membrane in alkaline solutions remains the main challenge to commercial use .

Application in Water Electrolysis

Specific Scientific Field

Summary of the Application

The production of hydrogen through water electrolysis using anion exchange membranes (AEMs) is gaining popularity worldwide due to its cost-effectiveness and efficiency . AEMs play a crucial role in enabling hydroxide (OH–) conduction while preventing fuel crossover, thereby influencing the performance and durability of water electrolysis (WE) systems .

Methods of Application or Experimental Procedures

This comprehensive review aims to explore recent scientific research on membrane development, specifically focusing on hydrocarbon and fluorocarbon-based AEMs . It analyzes AEMs’ physiochemical structures, including morphologies, topologies, surface properties, functional groups, organic components, and thermal stability .

Results or Outcomes

By discussing the prospects of AEM research and addressing the associated challenges, this review provides insights into the future direction of this field .

Application in Radiation-Grafted Anion-Exchange Membrane

Specific Scientific Field

Radiation-Grafted Anion-Exchange Membrane

Results or Outcomes

Application in Commercial Anion Exchange Membranes

Specific Scientific Field

Commercial Anion Exchange Membranes

Summary of the Application

This review paper provides a comprehensive analysis of recent studies conducted on various commercial AEMs, including FAA3-50, Sustainion, Aemion™, XION Composite, and PiperION™ membranes, with a focus on their performance and durability in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .

Methods of Application or Experimental Procedures

The review paper analyzes the performance and durability of various commercial AEMs in AEM water electrolysis (AEMWE) and AEM fuel cells (AEMFCs) .

Results or Outcomes

The review paper provides a comprehensive analysis of the performance and durability of various commercial AEMs .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.